REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[CH3:11].C([N:14]([CH2:17]C)CC)C.[N-]=[N+]=[N-].[CH3:22][CH2:23][OH:24].[O:25]1CCOCC1>C([O-])(O)=O.[Na+]>[CH2:23]([O:24][C:17](=[O:25])[NH:14][C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[C:3]([CH3:11])[CH:4]=1)[CH3:22] |f:5.6|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
0.245 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.316 mL
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for 7 h
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC(=C(C=C1)Br)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |